molecular formula C42H67NO12 B137740 13-O-Desmethylascomycin CAS No. 153781-48-7

13-O-Desmethylascomycin

Cat. No. B137740
M. Wt: 778 g/mol
InChI Key: OKCJYZYYAWVAHA-CTVWFBRYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

13-O-Desmethylascomycin is a natural compound that belongs to the macrolide family of molecules. It is commonly known as a metabolite of FK506, which is a well-known immunosuppressive drug used in various clinical settings. 13-O-Desmethylascomycin has been identified as a potential therapeutic agent due to its unique pharmacological properties.

Mechanism Of Action

The mechanism of action of 13-O-Desmethylascomycin is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of the immune system. Specifically, it has been shown to inhibit the activation of T cells, which play a crucial role in the immune response. This inhibition leads to a decrease in the production of cytokines, which are responsible for inflammation and tissue damage.

Biochemical And Physiological Effects

13-O-Desmethylascomycin has been shown to exhibit various biochemical and physiological effects. It has been shown to decrease the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. Additionally, it has been shown to inhibit the proliferation of various cancer cell lines.

Advantages And Limitations For Lab Experiments

One of the advantages of using 13-O-Desmethylascomycin in lab experiments is its potent immunosuppressive activity. This makes it a valuable tool for studying the immune system and its role in various diseases. However, its high toxicity limits its use in certain experiments, and more research is needed to determine its safety profile.

Future Directions

There are several future directions for the research on 13-O-Desmethylascomycin. One area of interest is its potential use in the treatment of autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis. Another area of interest is its potential use in the treatment of cancer, either alone or in combination with other therapies. Additionally, more research is needed to determine its safety profile and to identify any potential drug interactions.
Conclusion
In conclusion, 13-O-Desmethylascomycin is a natural compound with unique pharmacological properties. Its potent immunosuppressive and anti-inflammatory activities make it a promising candidate for the treatment of various diseases. However, more research is needed to fully understand its mechanism of action, safety profile, and potential therapeutic applications.

Synthesis Methods

13-O-Desmethylascomycin can be synthesized through various methods, including chemical synthesis and microbial fermentation. The chemical synthesis method involves the use of organic chemistry techniques to create the compound. On the other hand, microbial fermentation involves the use of microorganisms to produce the compound. Both methods have been used successfully to produce 13-O-Desmethylascomycin in large quantities.

Scientific Research Applications

13-O-Desmethylascomycin has been extensively studied for its potential therapeutic applications. It has been shown to exhibit various pharmacological properties, including anti-inflammatory, immunosuppressive, and anti-tumor activities. These properties make it a promising candidate for the treatment of various diseases, such as autoimmune disorders and cancer.

properties

CAS RN

153781-48-7

Product Name

13-O-Desmethylascomycin

Molecular Formula

C42H67NO12

Molecular Weight

778 g/mol

IUPAC Name

(1R,9S,12S,13R,14S,17R,18E,21S,23S,24S,25S,27R)-17-ethyl-1,14,25-trihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23-methoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone

InChI

InChI=1S/C42H67NO12/c1-9-29-17-23(2)16-24(3)18-36(53-8)38-34(47)20-26(5)42(51,55-38)39(48)40(49)43-15-11-10-12-30(43)41(50)54-37(27(6)32(45)22-33(29)46)25(4)19-28-13-14-31(44)35(21-28)52-7/h17,19,24,26-32,34-38,44-45,47,51H,9-16,18,20-22H2,1-8H3/b23-17+,25-19+/t24-,26+,27+,28-,29+,30-,31+,32-,34-,35+,36-,37+,38-,42+/m0/s1

InChI Key

OKCJYZYYAWVAHA-CTVWFBRYSA-N

Isomeric SMILES

CC[C@@H]1/C=C(/C[C@@H](C[C@@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H]([C@@H]([C@H](CC1=O)O)C)/C(=C/[C@@H]4CC[C@H]([C@@H](C4)OC)O)/C)O)C)O)OC)C)\C

SMILES

CCC1C=C(CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)O)OC)C)C

Canonical SMILES

CCC1C=C(CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)O)OC)C)C

synonyms

13-O-desmethylascomycin
13-O-desmethylimmunomycin

Origin of Product

United States

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